1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 2,3-dihydro-1,4-benzodioxine ring system through a ring-closing metathesis reaction. This is followed by sulfonylation to introduce the sulfonyl group at the 6-position. The indole ring system is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, such as the nitro-Grela catalyst for ring-closing metathesis, and the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The sulfonyl group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce sulfonamides or other reduced derivatives .
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The indole ring system can interact with various receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: Similar structure but lacks the indole and carboxylic acid groups.
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Contains a piperazine ring instead of the indole ring.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is unique due to its combination of the benzodioxine, sulfonyl, indole, and carboxylic acid groups. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBSPFGCOKKLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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